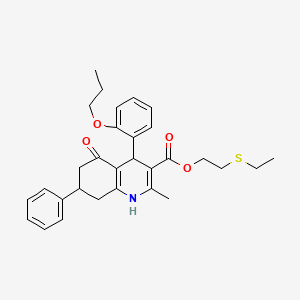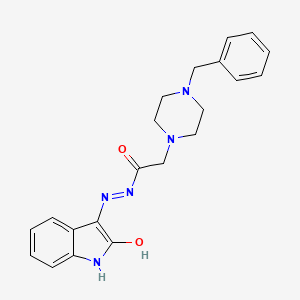![molecular formula C20H13Cl4F3N4O B11678046 3-chloro-5-(4-chlorophenyl)-N-(2,6-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11678046.png)
3-chloro-5-(4-chlorophenyl)-N-(2,6-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-クロロ-5-(4-クロロフェニル)-N-(2,6-ジクロロフェニル)-7-(トリフルオロメチル)-4,5,6,7-テトラヒドロピラゾロ[1,5-a]ピリミジン-2-カルボキサミドは、そのユニークな化学構造と様々な分野における潜在的な用途で知られている複雑な有機化合物です。この化合物は、その独特の化学的特性に寄与する塩素とフッ素を含む複数のハロゲン原子を特徴としています。
準備方法
合成経路と反応条件
3-クロロ-5-(4-クロロフェニル)-N-(2,6-ジクロロフェニル)-7-(トリフルオロメチル)-4,5,6,7-テトラヒドロピラゾロ[1,5-a]ピリミジン-2-カルボキサミドの合成は、通常、複数段階の有機反応を伴います。このプロセスは、多くの場合、中間体の調製から始まり、その後、様々な反応条件にさらされて最終生成物が得られます。一般的な合成経路には、次のものが含まれます。
ハロゲン化: 分子構造への塩素原子とフッ素原子の導入。
環化: 環化反応によるピラゾロ[1,5-a]ピリミジン環系の形成。
アミド化: アミド化反応によるカルボキサミド基の形成。
工業生産方法
この化合物の工業生産は、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成を伴う場合があります。連続フロー反応器や自動合成プラットフォームなどの技術は、生産プロセスを合理化するために使用できます。
化学反応の分析
反応の種類
3-クロロ-5-(4-クロロフェニル)-N-(2,6-ジクロロフェニル)-7-(トリフルオロメチル)-4,5,6,7-テトラヒドロピラゾロ[1,5-a]ピリミジン-2-カルボキサミドは、次のものを含む様々な化学反応を起こす可能性があります。
酸化: 分子構造への酸素原子の導入。
還元: 酸素原子の除去または水素原子の付加。
置換: ある原子または基を別の原子または基で置き換える。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化リチウムアルミニウム)、求核剤(例:水酸化ナトリウム)などがあります。温度、圧力、溶媒の選択などの反応条件は、これらの反応の結果を決定する上で重要な役割を果たします。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。例えば、酸化反応は水酸化誘導体を生成する可能性があり、置換反応は様々な置換アナログを生成する可能性があります。
科学研究アプリケーション
3-クロロ-5-(4-クロロフェニル)-N-(2,6-ジクロロフェニル)-7-(トリフルオロメチル)-4,5,6,7-テトラヒドロピラゾロ[1,5-a]ピリミジン-2-カルボキサミドは、次のものを含むいくつかの科学研究アプリケーションを持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用。
生物学: 酵素阻害や受容体結合などの潜在的な生物学的活性を調査。
医学: 抗炎症作用や抗がん作用などの潜在的な治療効果を調査。
産業: 新素材や化学プロセスの開発に利用。
科学的研究の応用
3-CHLORO-5-(4-CHLOROPHENYL)-N-(2,6-DICHLOROPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
3-クロロ-5-(4-クロロフェニル)-N-(2,6-ジクロロフェニル)-7-(トリフルオロメチル)-4,5,6,7-テトラヒドロピラゾロ[1,5-a]ピリミジン-2-カルボキサミドの作用機序は、特定の分子標的および経路との相互作用を含みます。これらには、次のものが含まれます。
酵素阻害: 特定の酵素の活性に結合して阻害する。
受容体モジュレーション: 細胞受容体に相互作用してその活性を調節する。
シグナル伝達: 細胞応答を変化させるために、細胞内シグナル伝達経路に影響を与える。
類似の化合物との比較
類似の化合物
3-クロロ-5-(4-クロロフェニル)-N-(2,6-ジクロロフェニル)-7-(トリフルオロメチル)-4,5,6,7-テトラヒドロピラゾロ[1,5-a]ピリミジン-2-カルボキサミドに類似する化合物には、次のものなどの他のハロゲン化ピラゾロ[1,5-a]ピリミジン誘導体があります。
- 3-クロロ-5-(4-クロロフェニル)-N-(2,6-ジクロロフェニル)-4,5,6,7-テトラヒドロピラゾロ[1,5-a]ピリミジン-2-カルボキサミド
- 3-クロロ-5-(4-クロロフェニル)-N-(2,6-ジクロロフェニル)-7-(トリフルオロメチル)-4,5,6,7-テトラヒドロピラゾロ[1,5-a]ピリミジン
独自性
3-クロロ-5-(4-クロロフェニル)-N-(2,6-ジクロロフェニル)-7-(トリフルオロメチル)-4,5,6,7-テトラヒドロピラゾロ[1,5-a]ピリミジン-2-カルボキサミドの独自性は、そのハロゲン原子と官能基の特定の組み合わせにあり、これは独特の化学的および生物学的特性を与えます。これは、様々な研究および産業アプリケーションにとって価値のある化合物となります。
類似化合物との比較
Similar Compounds
2,4,6-Trichlorophenol: Another chlorinated aromatic compound with different chemical properties and applications.
2,4-Dichlorophenoxyacetic acid (2,4-D): A herbicide with a different structure but similar halogenation patterns.
Uniqueness
3-CHLORO-5-(4-CHLOROPHENYL)-N-(2,6-DICHLOROPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its combination of multiple halogen atoms and a trifluoromethyl group, which confer distinct chemical reactivity and potential biological activities.
特性
分子式 |
C20H13Cl4F3N4O |
|---|---|
分子量 |
524.1 g/mol |
IUPAC名 |
3-chloro-5-(4-chlorophenyl)-N-(2,6-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C20H13Cl4F3N4O/c21-10-6-4-9(5-7-10)13-8-14(20(25,26)27)31-18(28-13)15(24)17(30-31)19(32)29-16-11(22)2-1-3-12(16)23/h1-7,13-14,28H,8H2,(H,29,32) |
InChIキー |
LSUVSXFSOOEWDU-UHFFFAOYSA-N |
正規SMILES |
C1C(NC2=C(C(=NN2C1C(F)(F)F)C(=O)NC3=C(C=CC=C3Cl)Cl)Cl)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11677963.png)


![ethyl 1-butyl-5-{[(3-chlorophenyl)carbonyl]oxy}-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11677981.png)
![N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11677987.png)
![9-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11677998.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(1E)-1-(4-methylphenyl)ethylidene]propanehydrazide](/img/structure/B11678008.png)


![3-methoxy-4-{[4-({2-methoxy-4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzyl]oxy}benzaldehyde](/img/structure/B11678020.png)
![2-[(E)-(diphenylhydrazinylidene)methyl]-1-benzothiophen-3-yl hexanoate](/img/structure/B11678028.png)
![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}-N-phenylacetamide](/img/structure/B11678036.png)
![(5Z)-5-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678037.png)
![Ethyl 4-[4-(acetyloxy)benzoyl]piperazine-1-carboxylate](/img/structure/B11678038.png)
